molecular formula C22H18N4O3 B12672026 4-(1H-Benzimidazol-2-ylmethoxy)-N'-(4-hydroxybenzylidene)benzohydrazide CAS No. 73418-58-3

4-(1H-Benzimidazol-2-ylmethoxy)-N'-(4-hydroxybenzylidene)benzohydrazide

Cat. No.: B12672026
CAS No.: 73418-58-3
M. Wt: 386.4 g/mol
InChI Key: YIEYSKUKGANANG-YDZHTSKRSA-N
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Description

4-(1H-Benzimidazol-2-ylmethoxy)-N’-(4-hydroxybenzylidene)benzohydrazide is a complex organic compound that features a benzimidazole core linked to a benzohydrazide moiety through a methoxy bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-Benzimidazol-2-ylmethoxy)-N’-(4-hydroxybenzylidene)benzohydrazide typically involves multiple steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives.

    Methoxylation: The benzimidazole is then reacted with methoxy-containing reagents to introduce the methoxy group.

    Hydrazide Formation: The intermediate product is further reacted with hydrazine to form the benzohydrazide moiety.

    Condensation with 4-Hydroxybenzaldehyde: Finally, the benzohydrazide is condensed with 4-hydroxybenzaldehyde under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(1H-Benzimidazol-2-ylmethoxy)-N’-(4-hydroxybenzylidene)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or sodium methoxide for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction could lead to the formation of amine derivatives.

Scientific Research Applications

4-(1H-Benzimidazol-2-ylmethoxy)-N’-(4-hydroxybenzylidene)benzohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 4-(1H-Benzimidazol-2-ylmethoxy)-N’-(4-hydroxybenzylidene)benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can bind to active sites, while the benzohydrazide moiety may interact with other regions of the target molecule, leading to inhibition or modulation of its activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1H-Benzimidazol-2-ylmethoxy)-N’-(4-hydroxybenzylidene)benzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

73418-58-3

Molecular Formula

C22H18N4O3

Molecular Weight

386.4 g/mol

IUPAC Name

4-(1H-benzimidazol-2-ylmethoxy)-N-[(E)-(4-hydroxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C22H18N4O3/c27-17-9-5-15(6-10-17)13-23-26-22(28)16-7-11-18(12-8-16)29-14-21-24-19-3-1-2-4-20(19)25-21/h1-13,27H,14H2,(H,24,25)(H,26,28)/b23-13+

InChI Key

YIEYSKUKGANANG-YDZHTSKRSA-N

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)COC3=CC=C(C=C3)C(=O)N/N=C/C4=CC=C(C=C4)O

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)COC3=CC=C(C=C3)C(=O)NN=CC4=CC=C(C=C4)O

Origin of Product

United States

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